Unraveling the Isotopic Complexity of Cletoquine-d4-1: A Technical Guide
Unraveling the Isotopic Complexity of Cletoquine-d4-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Cletoquine-d4-1, a deuterated analog of Cletoquine. Given the ambiguity in the precise isotopic labeling of the "-1" designation in commercially available standards and scientific literature, this document addresses the two prominently reported structural isomers of Cletoquine-d4.
Executive Summary
Cletoquine, a metabolite of the antimalarial and autoimmune therapeutic agent hydroxychloroquine, is a subject of ongoing research. Its deuterated isotopologue, Cletoquine-d4, serves as a crucial internal standard for pharmacokinetic and metabolic studies. However, the nomenclature "Cletoquine-d4-1" is not consistently defined, leading to potential confusion. This guide clarifies the chemical identity of the two primary Cletoquine-d4 isomers, presenting their structural and physicochemical properties. While detailed experimental protocols for their synthesis and comprehensive analytical data remain largely proprietary to commercial suppliers, this document compiles the available information to aid researchers in their study design and data interpretation.
Chemical Structure and Isotopic Labeling
Two distinct structural isomers of Cletoquine-d4 have been identified through chemical supplier catalogs and databases, each with a unique CAS number. The differentiation lies in the position of the four deuterium atoms.
Isomer A: Deuteration on the Ethanol Side Chain
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Systematic Name: 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol[1]
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Synonyms: Cletoquine-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4[1]
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CAS Number: 1854126-47-8[1]
Isomer B: Deuteration on the Pentyl Chain
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Systematic Name: 2-[[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]amino]ethanol[2][3]
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Synonyms: Cletoquine 1,1,2,2-pentyl-d4[2]
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CAS Number: 1216461-56-1 (for the free base, with the oxalate salt having CAS 1216461-57-2)[4]
The designation "Cletoquine-d4-1" has been used by some suppliers without explicit structural assignment, necessitating careful verification by researchers based on the CAS number provided with their specific standard.
Physicochemical and Analytical Data
Quantitative data for Cletoquine-d4 isomers is primarily available through commercial suppliers. The following table summarizes the key properties for both identified structures.
| Property | Isomer A (ethan-d4) | Isomer B (pentyl-d4) |
| Molecular Formula | C₁₆H₁₈D₄ClN₃O | C₁₆H₁₈D₄ClN₃O |
| Molecular Weight | 311.8 g/mol [1] | 311.84 g/mol [2] |
| CAS Number | 1854126-47-8[1] | 1216461-56-1 (free base) |
| Purity | ≥95% (Chemical Purity)[5] | >95% (HPLC)[2] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄); ≤1% d₀[5] | Not explicitly specified |
| Appearance | Solid[5] | Light Brown Syrup[6] |
| Solubility | Soluble in Methanol, DMSO, and Dimethyl Formamide[5] | Soluble in Methanol[6] |
Structural Visualization
The chemical structures of the two Cletoquine-d4 isomers are depicted below.
Figure 1: Chemical structure of Cletoquine-d4 (ethan-d4).
Figure 2: Chemical structure of Cletoquine-d4 (pentyl-d4).
Experimental Protocols
The synthesis would likely involve the coupling of 4,7-dichloroquinoline with a deuterated side chain. For Isomer A, this would be a pentylamine derivative with a deuterated ethanolamine moiety. For Isomer B, the starting material would be a deuterated pentylamine derivative.
Researchers requiring detailed synthetic procedures are advised to consult with specialized chemical synthesis providers.
Logical Workflow for Isomer Identification
For researchers working with a commercial standard of "Cletoquine-d4-1", the following workflow is recommended to ascertain the precise isotopic labeling pattern.
Figure 3: Workflow for identifying the specific isomer of Cletoquine-d4.
Conclusion
The term "Cletoquine-d4-1" lacks a universally accepted, precise structural definition. Researchers and drug development professionals should be aware of the two primary deuterated isomers of Cletoquine and rely on the specific CAS number to identify the compound they are working with. While a comprehensive public repository of experimental and analytical data is not available, the information compiled in this guide provides a foundational understanding of these important research compounds. For definitive structural confirmation, independent analytical verification is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]
- 3. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. kmpharma.in [kmpharma.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Miscela di impurità sintetica di HCQS CAS#: N/A • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]
